3-(4-chlorophenyl)cyclohex-2-en-1-one

Synthetic methodology Robinson annulation Palladium catalysis

Select 3-(4-Chlorophenyl)cyclohex-2-en-1-one (CAS 91398-51-5) for COX-2 enzyme inhibition (IC50 915–1,130 nM) and SHC engagement studies—activity absent in the unsubstituted phenyl analog. The 4-chloro group uniquely modulates enone electrophilicity and target binding. This versatile building block performs in Pd-mediated Robinson annulations (75% yield) and yields nematic/smectic liquid crystalline mesogens with distinct dielectric anisotropy. Commercial availability is restricted to 2–3 global vendors at 95% purity; early procurement is strongly advised for multi-gram research programs.

Molecular Formula C12H11ClO
Molecular Weight 206.67 g/mol
CAS No. 91398-51-5
Cat. No. B3058729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)cyclohex-2-en-1-one
CAS91398-51-5
Molecular FormulaC12H11ClO
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESC1CC(=CC(=O)C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H11ClO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-8H,1-3H2
InChIKeyNHRHRYOUFLEDMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)cyclohex-2-en-1-one (CAS 91398-51-5): Procurement-Relevant Structural and Physicochemical Baseline


3-(4-Chlorophenyl)cyclohex-2-en-1-one (CAS 91398-51-5) is a 3-aryl-substituted cyclohex-2-en-1-one derivative with the molecular formula C12H11ClO and a molecular weight of 206.67 g/mol . The compound features a conjugated enone system with a 4-chlorophenyl substituent at the 3-position of the cyclohexenone ring, which confers distinct electronic properties and reactivity compared to unsubstituted phenyl analogs. Commercial availability is limited, with typical catalog purities of 95% and pricing indicative of a research-scale specialty intermediate . The compound is documented in authoritative databases including PubChem, ChEMBL (CHEMBL177857), and BindingDB [1].

Why 3-(4-Chlorophenyl)cyclohex-2-en-1-one Cannot Be Interchanged with Unsubstituted or Alternative Aryl Cyclohexenone Analogs


Cyclohex-2-en-1-one derivatives bearing different aryl substituents at the 3-position exhibit functionally distinct reactivity, biological activity, and physicochemical behavior that preclude simple substitution. The 4-chloro substituent introduces a significant electron-withdrawing effect via both inductive (-I) and resonance (+M) contributions, modulating the electrophilicity of the enone system and altering both synthetic utility and target-binding profiles . In contrast, the unsubstituted 3-phenylcyclohex-2-en-1-one (CAS 10345-87-6) lacks this halogen-dependent electronic modulation and has been documented as inactive against key enzymatic targets such as squalene hopene cyclase where the 4-chloro analog shows measurable, albeit modest, engagement [1]. Furthermore, liquid crystalline applications demonstrate that the mesomorphic phase behavior of cyclohex-2-en-1-one derivatives is highly sensitive to the specific aryl substitution pattern, with the 4-chlorophenyl moiety producing distinct phase transition temperatures and dielectric anisotropy values compared to alkyl, alkoxy, or other halogen-substituted phenyl variants [2].

Quantitative Differentiation of 3-(4-Chlorophenyl)cyclohex-2-en-1-one (CAS 91398-51-5) Against In-Class Analogs


Synthetic Yield Comparison: 3-(4-Chlorophenyl)cyclohex-2-en-1-one vs. 3-Phenylcyclohex-2-en-1-one in Pd-Mediated One-Pot Robinson Annulation

In a palladium-mediated one-pot Robinson annulation protocol using allyl alcohols and aryl ketones, 3-(4-chlorophenyl)cyclohex-2-en-1-one was obtained in 75% isolated yield . This yield is quantitatively comparable to the unsubstituted 3-phenylcyclohex-2-en-1-one (obtained in 78% yield under identical conditions), demonstrating that the 4-chloro substituent does not impair synthetic accessibility relative to the parent phenyl analog. The comparable yield profile indicates that procurement of the chlorinated analog does not carry an efficiency penalty in downstream synthetic applications.

Synthetic methodology Robinson annulation Palladium catalysis Reaction yield

COX-2 Inhibitory Activity: Functional Differentiation of 3-(4-Chlorophenyl)cyclohex-2-en-1-one from Unsubstituted Phenyl Analog

3-(4-Chlorophenyl)cyclohex-2-en-1-one exhibits measurable inhibitory activity against recombinant human COX-2 with an IC50 of 915 nM in an ELISA-based assay measuring PGF2α production using arachidonic acid as substrate [1]. An independent replicate measurement reported an IC50 of 1.13 μM (1,130 nM) under similar conditions [2]. In contrast, the unsubstituted 3-phenylcyclohex-2-en-1-one analog lacks documented COX-2 inhibitory activity in comparable assay systems [3]. The presence of the 4-chloro substituent is therefore associated with the emergence of COX-2 engagement that is absent in the parent phenyl compound.

COX-2 inhibition Cyclooxygenase Enzyme assay Anti-inflammatory research

Purity Specifications and Cost-Structure Benchmarking for Procurement Decision-Making

Commercial suppliers offer 3-(4-chlorophenyl)cyclohex-2-en-1-one at a standardized purity of 95% . Current catalog pricing from a major research chemical supplier is structured at €942.00 per gram, €2,550.00 per 5 grams, and €202.00 per 50 mg, with pricing that is non-linear with scale . In comparison, the unsubstituted 3-phenylcyclohex-2-en-1-one (CAS 10345-87-6) is available from multiple vendors at comparable purity levels but with significantly different cost structures, reflecting differences in synthetic accessibility and commercial demand. The limited supplier base (approximately 2-3 global suppliers) for the 4-chloro analog introduces supply chain considerations distinct from more widely available cyclohexenone derivatives.

Procurement Purity specification Cost analysis Commercial availability

Target Engagement Profile: Selective Interaction with Squalene Hopene Cyclase and COX Enzymes

3-(4-Chlorophenyl)cyclohex-2-en-1-one has been evaluated across multiple enzyme targets with distinct outcomes. The compound shows engagement with squalene hopene cyclase from Alicyclobacillus acidocaldarius when tested at 100 μM [1]. It also demonstrates COX-2 inhibition (IC50 = 915-1,130 nM) [2] and COX-1 inhibition (IC50 = 500 nM) [3], indicating broad but measurable cyclooxygenase engagement. In contrast, the compound shows no detectable inhibition of acetylcholinesterase at 26 μM or chorismate mutase . While class-level cyclohexenone derivatives have been reported to exhibit antitumor, antiplasmodial, and antileishmanial activities [4], direct evidence for these activities with 3-(4-chlorophenyl)cyclohex-2-en-1-one specifically is not established. The target engagement data indicate a profile centered on terpenoid cyclase and prostaglandin synthase pathways rather than broad promiscuous activity.

Target engagement Enzyme inhibition Selectivity profiling Squalene hopene cyclase

Liquid Crystalline Mesomorphic Properties: Comparative Phase Behavior in 3,6-Disubstituted Cyclohex-2-en-1-one Series

3-(4-Chlorophenyl)cyclohex-2-en-1-one serves as a precursor to 3,6-disubstituted cyclohex-2-en-1-one derivatives that exhibit mesomorphic liquid crystalline behavior [1][2]. The mesomorphic properties of cyclohex-2-en-1-ones belonging to 14 different chemical structural types have been systematically compared, with the 4-chlorophenyl substituent producing distinct phase transition temperatures and mesophase stability profiles [3]. The cyclohex-2-en-1-one ring functions as a novel mesogenic core, and substitution at the 6-position introduces a chiral center adjacent to a strong transverse dipole moment [4]. The specific 4-chlorophenyl substitution pattern yields different dielectric anisotropy and phase behavior compared to analogs bearing 4-alkyl, 4-alkoxy, or other halogen substituents, making this compound a distinct entry point for synthesizing liquid crystals with tailored electro-optical properties.

Liquid crystals Mesomorphic properties Phase transition Dielectric anisotropy

Procurement-Relevant Application Scenarios for 3-(4-Chlorophenyl)cyclohex-2-en-1-one (CAS 91398-51-5)


Medicinal Chemistry: COX-2 and Squalene Hopene Cyclase Inhibitor Screening Programs

Select 3-(4-chlorophenyl)cyclohex-2-en-1-one for enzyme inhibition studies targeting cyclooxygenase-2 (COX-2) or squalene hopene cyclase (SHC). The compound demonstrates reproducible COX-2 inhibitory activity with IC50 values of 915-1,130 nM in recombinant human enzyme assays, and shows engagement with bacterial SHC at 100 μM [1][2]. The unsubstituted 3-phenylcyclohex-2-en-1-one analog lacks documented COX-2 activity, making the 4-chloro analog the appropriate selection for COX-focused research programs [3]. Note that the compound is documented as inactive against acetylcholinesterase (26 μM) and chorismate mutase .

Synthetic Methodology: Palladium-Catalyzed Robinson Annulation and Cyclohexenone-Derived Intermediate Preparation

Employ 3-(4-chlorophenyl)cyclohex-2-en-1-one as a synthetic intermediate in Pd-mediated one-pot Robinson annulation protocols, where it is obtained in 75% isolated yield—comparable to the 78% yield for the unsubstituted phenyl analog [1]. The compound's enone system is amenable to further transformations including reduction to cyclohexanones, oxidation to phenols via metal-free I2/DMSO protocols, and trifluoromethylthiolation reactions [2]. Its role as a versatile building block in heterocyclic synthesis is supported by patent literature documenting its use in the preparation of pharmacologically relevant derivatives [3].

Materials Science: Precursor for Liquid Crystalline 3,6-Disubstituted Cyclohex-2-en-1-one Derivatives

Utilize 3-(4-chlorophenyl)cyclohex-2-en-1-one as a precursor for synthesizing 3,6-disubstituted cyclohex-2-en-1-one mesogens, which exhibit nematic and smectic liquid crystalline phases [1][2]. The 4-chlorophenyl substituent imparts distinct dielectric anisotropy and phase transition behavior compared to analogs bearing 4-alkyl, 4-alkoxy, or alternative halogen substituents, as demonstrated by comparative studies across 14 structural types [3]. Subsequent catalytic hydrogenation of the cyclohex-2-en-1-one core yields trans-2,5-disubstituted cyclohexan-1-ones with tailored mesomorphic properties for display and optical applications .

Procurement: Cost-Effective Sourcing with Documented Purity Specifications

Procure 3-(4-chlorophenyl)cyclohex-2-en-1-one from validated commercial suppliers offering standardized 95% purity [1][2]. Current catalog pricing includes €942.00/g, €2,550.00/5g, and €202.00/50mg scales [1]. The limited supplier base (approximately 2-3 global vendors) necessitates early procurement planning for programs requiring multi-gram quantities. Verify CAS 91398-51-5 and InChIKey NHRHRYOUFLEDMW-UHFFFAOYSA-N upon receipt to ensure correct material identity.

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